molecular formula C22H14FN3O5 B6489873 N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887876-52-0

N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6489873
CAS No.: 887876-52-0
M. Wt: 419.4 g/mol
InChI Key: XWLNKELAWZXRTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring system would likely contribute to the compound’s aromaticity and stability. The fluorophenyl group would likely introduce some degree of polarity to the molecule, and the nitrobenzamido group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the fluorine atom could increase the compound’s polarity and potentially its solubility in polar solvents .

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been studied as a potential drug delivery system for cancer treatments, as a potential gene therapy agent, and as a potential tool for understanding the biochemical and physiological effects of various compounds. This compound has also been studied as a potential tool for studying the effects of various environmental factors on biological systems.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzyme pathways. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It is also believed to act as an agonist of certain receptors, including the G-protein coupled receptor GPR55.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high yield and relatively straightforward synthesis. Additionally, it has been shown to have a wide range of biological activities and can be used to study a variety of biochemical and physiological processes. However, it is important to note that its mechanism of action is not fully understood and it is not known if it is safe for use in humans.

Future Directions

There are a number of potential future directions for N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. One potential direction is to further investigate its mechanism of action and to develop more effective and safe drug delivery systems based on this compound. Additionally, further research could be done to investigate its potential applications in gene therapy and to develop more effective and safe therapeutic strategies for cancer treatments. Finally, further research could be done to investigate the effects of this compound on other biological processes, such as cell signaling pathways, and to investigate its potential applications in environmental studies.

Synthesis Methods

N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorophenylboronic acid and 4-nitrobenzamide to form an intermediate compound. This intermediate is then reacted with benzofuran-2-carboxylic acid to form this compound. The synthesis of this compound has been reported to be high yielding and relatively straightforward.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-16-6-2-3-7-17(16)24-22(28)20-19(15-5-1-4-8-18(15)31-20)25-21(27)13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLNKELAWZXRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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